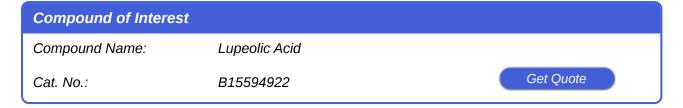


### Application Notes and Protocols for Ultrasonic-Assisted Extraction of Triterpenoids from Plants

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Triterpenoids are a large and structurally diverse class of naturally occurring compounds biosynthesized in plants. They exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects, making them promising candidates for drug development. Ultrasonic-Assisted Extraction (UAE) is a green and efficient technology that utilizes acoustic cavitation to enhance the extraction of these valuable bioactive molecules from plant matrices. This document provides detailed application notes and protocols for the UAE of triterpenoids from various plant sources, based on recent scientific literature.

#### **Principle of Ultrasonic-Assisted Extraction (UAE)**

UAE employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of intracellular contents into the the theorem. This results in higher extraction yields in shorter times and at lower temperatures compared to conventional methods.

### **Key Parameters for Optimization**



The efficiency of UAE for triterpenoid extraction is influenced by several critical parameters that should be optimized for each specific plant material:

- Ultrasonic Power and Intensity: Higher power generally increases extraction efficiency, but excessive power can degrade thermolabile triterpenoids.
- Temperature: Elevated temperatures can improve solvent penetration and diffusion rates.
   However, temperatures should be controlled to prevent the degradation of target compounds.
- Extraction Time: UAE significantly reduces extraction time compared to conventional methods. The optimal time needs to be determined to maximize yield without degrading the triterpenoids.
- Solvent Type and Concentration: The choice of solvent is crucial and depends on the polarity
  of the target triterpenoids. Ethanol and methanol, often in aqueous solutions, are commonly
  used.
- Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency but may lead to higher solvent consumption.

# Application Note 1: Co-extraction of Polysaccharides and Triterpenoids from Ganoderma lucidum

Ganoderma lucidum (Reishi mushroom) is a medicinal fungus rich in bioactive polysaccharides and triterpenoids (ganoderic acids). UAE can be optimized for the simultaneous extraction of both compound classes.

#### **Quantitative Data Summary**



Plant Materi al	Target Comp ounds	Ultras onic Power (W)	Tempe rature (°C)	Time (min)	Solven t	Solid- to- Liquid Ratio (mL/g)	Triterp enoid Yield (%)	Refere nce
Ganode rma lucidum	Triterpe noids & Polysac charide s	210	80	100	50% Ethanol	50	0.38	[1]
Ganode rma lucidum	Triterpe noids & Phenoli cs	100	-	40	89.5% Ethanol	-	435.6 mg/g extract	[2][3]
Ganode rma lucidum Spore Powder	Triterpe noids	564.7	-	5.4	95% Ethanol	50	0.97	[4][5][6]

#### **Experimental Protocol**

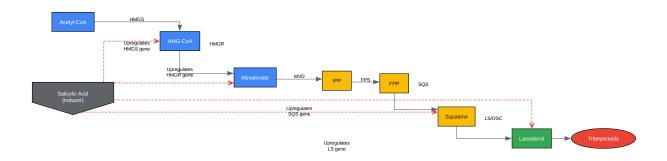
- 1. Sample Preparation:
- Obtain dried Ganoderma lucidum fruiting bodies.
- Grind the dried material into a fine powder using a grinder.
- 2. Ultrasonic-Assisted Extraction:
- The UAE can be performed in an ultrasonic cleaning bath or with an ultrasonic probe system.[1]
- Weigh 1 g of the fine powder and place it into a 150 mL flask.
- Add 50 mL of 50% (v/v) aqueous ethanol to the flask.[1]
- Set the ultrasonic device to a power of 210 W and a temperature of 80°C.[1]
- Perform the extraction for 100 minutes.[1]



#### 3. Post-Extraction Processing:

- After extraction, centrifuge the mixture at 8000 x g for 10 minutes to separate the supernatant from the solid residue.
- Collect the supernatant. The extraction procedure can be repeated on the residue to increase yield.
- Combine the supernatants for subsequent analysis.
- 4. Quantification of Triterpenoids:
- The total triterpenoid content can be determined using a colorimetric assay, such as the vanillin-perchloric acid method.[7]
- Briefly, an aliquot of the extract is mixed with vanillin/glacial acetic acid and perchloric acid, incubated, and the absorbance is measured at a specific wavelength (e.g., 573 nm).[7]
   Oleanolic acid or ursolic acid can be used as a standard.

# Logical Workflow for G. lucidum Triterpenoid Biosynthesis



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Caption: Biosynthesis pathway of triterpenoids in Ganoderma lucidum.



# **Application Note 2: Extraction of Asiaticoside and Madecassoside from Centella asiatica**

Centella asiatica (Gotu Kola) is a medicinal herb known for its wound-healing properties, which are largely attributed to its triterpenoid saponins, primarily asiaticoside and madecassoside.

**Ouantitative Data Summary** 

Plant Materi al	Target Comp ounds	Ultras onic Power (W)	Tempe rature (°C)	Time (min)	Solven t	Solid- to- Liquid Ratio (mL/g)	Triterp enoid Yield	Refere nce
Centell a asiatica	Asiatico side	60	<55	40	50% Ethanol (+0.2m L Cellulas e)	-	0.796 mg/mL	[8]
Centell a asiatica	Asiatico side	140	36	32	Betaine - levulinic acid (NADE S)	49	229.92 mg/g	[9][10]
Centell a asiatica	Asiatico side & Madeca ssoside	87.5	-	30	75% Ethanol	20 (mL solvent vol)	37.56 mg/g (Asiatic oside), 16.91 mg/g (Madec assosid e)	[11]

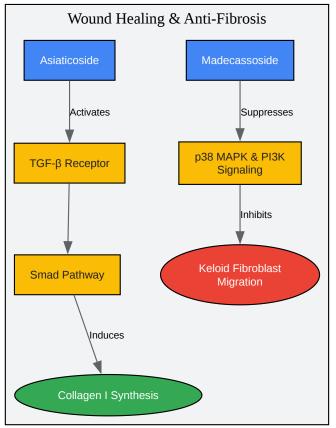


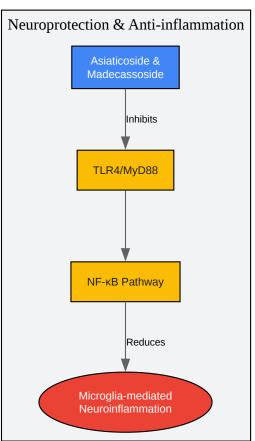
#### **Experimental Protocol**

- 1. Sample Preparation:
- Dry the aerial parts of Centella asiatica at a controlled temperature (e.g., 40-50°C) to preserve the bioactive compounds.
- Pulverize the dried plant material into a fine powder.
- 2. Ultrasonic-Assisted Enzyme Extraction (UAEE):
- This protocol combines enzymatic hydrolysis with UAE to improve extraction efficiency by breaking down cell walls.
- Disperse the powdered plant material in 50% (v/v) ethanol.
- Add cellulase enzyme (e.g., 0.2 mL per sample).[8]
- Place the mixture in an ultrasonic bath set at a frequency of 60 W, with a 50% duty cycle, for 40 minutes.[8]
- Maintain the temperature below 55°C throughout the process.[8]
- 3. Post-Extraction Processing:
- Filter the extract to remove solid plant debris.
- The solvent can be evaporated under reduced pressure to obtain a concentrated triterpenoid-rich extract.
- 4. Quantification of Triterpenoids:
- High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of specific triterpenoids like asiaticoside and madecassoside.
- Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water).
- Detection is typically performed using a UV detector at an appropriate wavelength.

# Signaling Pathways Modulated by C. asiatica Triterpenoids







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Caption: Key signaling pathways modulated by Centella asiatica triterpenoids.

# Application Note 3: Extraction of Oleanolic and Ursolic Acids

Oleanolic acid and ursolic acid are ubiquitous pentacyclic triterpenoids found in numerous medicinal plants, including olive leaves, loquat, and Chaenomeles speciosa. They are known for their anti-inflammatory and anti-cancer properties.

#### **Quantitative Data Summary**



Plant Materi al	Target Comp ounds	Ultras onic Power (W)	Tempe rature (°C)	Time (min)	Solven t	Solid- to- Liquid Ratio (mL/g)	Triterp enoid Yield	Refere nce
Olive Leaves	Oleanol ic acid, Ursolic acid, etc.	-	-	20	Ethanol	-	Quantit ative leachin g	[12]
Loquat Peel	Total Triterpe noids	180	30	40	65% Ethanol	10	-	[13]
Loquat Peel (Optimi zed)	Total Triterpe noids	160	30	45	71% Ethanol	10	13.92 mg/g	[13]
Chaeno meles specios a Leaves	Total Triterpe noids	390	70	30	93% Ethanol	25	36.77 mg/g	[14]

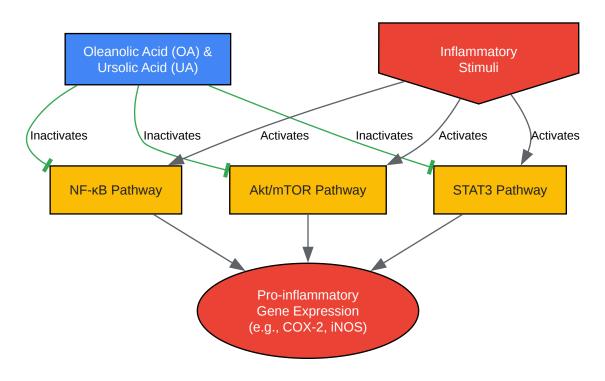
### **Experimental Protocol (General)**

- 1. Sample Preparation:
- Dry the plant material (e.g., leaves, peels) and grind to a fine powder.
- 2. Ultrasonic-Assisted Extraction:
- For olive leaves, quantitative leaching can be achieved in 20 minutes using ethanol as the solvent.[12]
- For loquat peel, optimal conditions are 160 W ultrasonic power, 30°C, for 45 minutes, using 71% ethanol at a 1:10 solid-to-liquid ratio.[13]



- For Chaenomeles speciosa leaves, optimal conditions are 390 W, 70°C, for 30 minutes, with 93% ethanol at a 1:25 solid-to-liquid ratio, performed in two extraction cycles.[14]
- 3. Post-Extraction Processing:
- Filter the extract to remove solid particles.
- The solvent can be removed using a rotary evaporator to concentrate the extract.
- Further purification can be achieved using techniques like column chromatography with macroporous adsorption resins.[14]
- 4. Quantification of Triterpenoids:
- HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and quantification of oleanolic and ursolic acids. For GC-MS analysis, a derivatization step (e.g., silylation) is often required.[12]

### Anti-Inflammatory Signaling Pathways of Oleanolic and Ursolic Acids



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Caption: Anti-inflammatory mechanisms of Oleanolic and Ursolic Acids.



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